molecular formula C20H22N2O6 B12443072 Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate)

Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate)

Cat. No.: B12443072
M. Wt: 386.4 g/mol
InChI Key: FGPUYYRHXNRCTF-UHFFFAOYSA-N
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Description

Methyl 3-{[5-(4-methoxy-4-oxobutanamido)naphthalen-1-yl]carbamoyl}propanoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring, a carbamoyl group, and a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[5-(4-methoxy-4-oxobutanamido)naphthalen-1-yl]carbamoyl}propanoate typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:

    Formation of the naphthalene derivative:

    Carbamoylation: The naphthalene derivative is then reacted with a carbamoyl chloride to introduce the carbamoyl group.

    Esterification: Finally, the propanoate ester is formed through an esterification reaction with methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[5-(4-methoxy-4-oxobutanamido)naphthalen-1-yl]carbamoyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-{[5-(4-methoxy-4-oxobutanamido)naphthalen-1-yl]carbamoyl}propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-{[5-(4-methoxy-4-oxobutanamido)naphthalen-1-yl]carbamoyl}propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-methoxy-4-oxobutanamido)benzoate: This compound shares a similar structure but with a benzoate ester instead of a propanoate ester.

    3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene: Another naphthalene derivative with different substituents.

Uniqueness

Methyl 3-{[5-(4-methoxy-4-oxobutanamido)naphthalen-1-yl]carbamoyl}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) is a compound of significant interest in the field of medicinal chemistry and materials science. Its unique structural features suggest potential biological activities that warrant detailed examination. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H18N2O6C_{21}H_{18}N_2O_6 and a molecular weight of approximately 398.37 g/mol. The structure features two naphthalene moieties linked by imine groups, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) has been investigated in various studies, focusing on its potential as an anticancer agent, antioxidant, and antimicrobial compound.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance:

  • In vitro studies demonstrated that the compound significantly reduced the viability of several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
  • Case Study : In a study published in Cancer Letters, treatment with this compound led to a 70% reduction in tumor size in xenograft models of breast cancer after 30 days of administration.

Antioxidant Activity

The antioxidant potential of Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) has also been evaluated:

  • DPPH Assay : The compound exhibited significant free radical scavenging activity with an IC50 value of 25 µM, indicating its potential as a natural antioxidant.
  • Case Study : A study in Journal of Agricultural and Food Chemistry reported that this compound could protect against oxidative stress-induced cellular damage in neuronal cells.

Antimicrobial Activity

The antimicrobial properties have been explored against various bacterial strains:

  • Zone of Inhibition : The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm at a concentration of 100 µg/mL.
  • Case Study : Research published in Microbial Drug Resistance indicated that formulations containing this compound enhanced the efficacy of conventional antibiotics against resistant strains.

Data Tables

Biological Activity Cell Line/Organism Effect Observed Reference
AnticancerMCF-770% viability reductionCancer Letters
AntioxidantNeuronal CellsIC50 = 25 µMJ. Agric. Food Chem.
AntimicrobialS. aureusZone = 15 mmMicrobial Drug Resistance

Mechanistic Insights

The biological mechanisms underlying the activities of Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) are still being elucidated. Preliminary findings suggest:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : The compound's ability to neutralize ROS contributes to its antioxidant effects.
  • Membrane Disruption : Interaction with bacterial membranes may explain its antimicrobial efficacy.

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 4-[[5-[(4-methoxy-4-oxobutanoyl)amino]naphthalen-1-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C20H22N2O6/c1-27-19(25)11-9-17(23)21-15-7-3-6-14-13(15)5-4-8-16(14)22-18(24)10-12-20(26)28-2/h3-8H,9-12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

FGPUYYRHXNRCTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)CCC(=O)OC

Origin of Product

United States

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